molecular formula C15H10ClFN4OS2 B2372468 1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1215612-87-5

1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2372468
CAS No.: 1215612-87-5
M. Wt: 380.84
InChI Key: KIZPETURFXPGGR-UHFFFAOYSA-N
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Description

1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C15H10ClFN4OS2 and its molecular weight is 380.84. The purity is usually 95%.
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Biological Activity

1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C15H11ClN4OS2C_{15}H_{11}ClN_{4}OS_{2}, with a molecular weight of 362.9 g/mol. The structure features a thieno[2,3-e][1,2,4]triazolo core which is known for its pharmacological relevance.

PropertyValue
Molecular FormulaC₁₅H₁₁ClN₄OS₂
Molecular Weight362.9 g/mol
CAS Number1215623-86-1

Anticancer Properties

Research indicates that derivatives of thieno[2,3-e][1,2,4]triazolo compounds exhibit significant anticancer activity. Specifically, studies have demonstrated that this compound may inhibit various kinases involved in cancer cell proliferation and survival. For instance, it has shown effectiveness against several cancer cell lines by inducing apoptosis and cell cycle arrest at the G0/G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thieno[2,3-d]pyrimidine derivatives have demonstrated activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The unique structural features allow for interactions with bacterial enzymes and receptors.

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : The compound potentially inhibits key kinases involved in signaling pathways that regulate cell growth and division.
  • DNA Intercalation : Evidence suggests that similar compounds can intercalate into DNA, disrupting replication and transcription processes .
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that the compound may influence ROS levels within cells, contributing to its cytotoxic effects against cancer cells .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of various triazolopyrimidine derivatives, this compound was found to significantly inhibit the proliferation of murine melanoma B16 cells. The compound demonstrated low toxicity towards normal BJ cells while effectively reducing cell viability in cancerous cells .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound revealed substantial activity against both planktonic and biofilm-forming bacteria. The findings highlighted its effectiveness against Gram-positive strains and suggested potential applications in treating resistant infections .

Properties

IUPAC Name

12-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4OS2/c1-20-13(22)12-11(5-6-23-12)21-14(20)18-19-15(21)24-7-8-9(16)3-2-4-10(8)17/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZPETURFXPGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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